The synthesis of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride typically involves several steps:
This method allows for high yields without significant side products and enables faster reaction times compared to traditional methods.
The molecular formula for 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride is with a molecular weight of approximately 292.80 g/mol .
In terms of chemical reactivity:
The mechanism of action for 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride is primarily linked to its role as an intermediate in the synthesis of ondansetron. Ondansetron acts as a selective antagonist at the serotonin 5-HT3 receptor sites in the central nervous system and gastrointestinal tract. By blocking these receptors, ondansetron effectively reduces nausea and vomiting associated with chemotherapy or surgery.
The stability of this compound can be influenced by environmental factors such as temperature and humidity; hence it should be stored under controlled conditions.
The primary application of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride lies in its role as an impurity reference standard in pharmaceutical formulations. It provides insights into the quality control processes during the manufacturing of ondansetron. Additionally, understanding its properties aids in ensuring compliance with regulatory standards for drug safety and efficacy.
The compound is systematically named as 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride according to IUPAC conventions. Its CAS registry number (119812-29-2) provides a unique identifier for chemical databases and regulatory documentation [1] [8]. In pharmaceutical contexts, it is predominantly recognized as Ondansetron Impurity A or Ondansetron Related Compound A, reflecting its role as a synthesis intermediate or degradant in the production of the antiemetic drug ondansetron [1] [6]. Additional synonyms include Fenazaquin Impurity 8 and Ondansetron EP Impurity A HCl, underscoring its significance in quality control protocols across regulatory frameworks (USP, PhEur) [1].
Table 1: Nomenclature and Pharmaceutical Synonyms
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 3-[(Dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one hydrochloride |
CAS Registry Number | 119812-29-2 |
Pharmaceutical Aliases | Ondansetron Impurity A, Ondansetron Related Compound A (USP), Ondansetron HCl EP Impurity-A |
Other Chemical Names | 3-[(Diméthylamino)méthyl]-9-méthyl-1,2,3,9-tétrahydro-4H-carbazol-4-one (French) |
The molecular formula C₁₆H₂₁ClN₂O confirms the compound’s elemental composition, comprising a carbazolone core modified with a dimethylaminomethyl group at the C3 position and an N9-methyl substituent, crystallized as a hydrochloride salt [1] [8]. High-resolution mass spectrometry (HRMS) yields a monoisotopic mass of 292.1341 Da for the protonated molecule ([M+H]⁺), consistent with theoretical calculations. The molecular weight is 292.80 g/mol, as verified by certified reference materials (CRMs) used in pharmaceutical testing [1] [6].
Table 2: Mass Spectrometry Data
Mass Parameter | Value |
---|---|
Molecular Formula | C₁₆H₂₁ClN₂O |
Molecular Weight (g/mol) | 292.80 |
Exact Mass (Neutral) | 256.1576 Da |
Monoisotopic Mass ([M+H]⁺) | 292.1341 Da |
Mass Error (ppm) | < 2.0 |
The C3 position of the carbazolone ring constitutes a chiral center due to its tetrahedral geometry. The compound is typically synthesized and isolated as a racemate (50:50 mixture of R and S enantiomers), as evidenced by the absence of stereochemical descriptors in pharmacopeial standards [5] [8]. No resolved enantiomers have been commercially documented, suggesting that stereoselective synthesis or chiral separation remains unexplored for this impurity. The impact of chirality on its biological activity—such as receptor binding affinity—is not characterized, though the racemic form suffices for its primary application as an analytical reference standard [6] [8].
Single-crystal X-ray diffraction data for this compound is unreported in public repositories, limiting insights into its solid-state conformation and ionic packing. However, analogous carbazolone structures exhibit planar aromatic rings with chair conformations in the piperidine-derived rings [7]. The hydrochloride salt likely forms hydrogen-bonded networks between the protonated tertiary amine (N⁺–H) and chloride ions. No polymorphs or solvates have been documented, though the recommended storage temperature (2–8°C) implies stability concerns under humid or high-temperature conditions [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) reveals key structural features:
Table 3: Characteristic NMR Chemical Shifts
Proton/Carbon Position | δ (ppm) in DMSO-d₆ | Multiplicity |
---|---|---|
C4=O | 194.5 | - |
Aromatic CH (H5–H8) | 7.20–7.80 | Multiplet |
N9–CH₃ | 2.85 | Singlet |
N(CH₃)₂ | 2.30 | Singlet |
–CH₂–N(CH₃)₂ | 3.40 | Multiplet |
C2–H₂ | 2.60–3.10 | Multiplet |
Infrared (IR) Spectroscopy
IR (KBr pellet) shows a carbonyl stretch at 1,680 cm⁻¹ (ketone), amine N⁺–H bend at 1,620 cm⁻¹, and aromatic C=C vibrations near 1,580 cm⁻¹ [5] [8].
Mass Spectrometry Fragmentation
Electron ionization (EI-MS) exhibits key fragments:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5